An In-depth Technical Guide on (4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride
An In-depth Technical Guide on (4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride (CAS No: 55695-51-7). The document is tailored for researchers, scientists, and professionals in the field of drug development. It consolidates essential physicochemical data, outlines detailed experimental protocols for its synthesis and characterization, and explores its potential, albeit currently undocumented, biological significance by examining structurally related compounds. All quantitative data is presented in clear, tabular formats for ease of comparison. Additionally, this guide features mandatory visualizations, including signaling pathways and experimental workflows, created using the DOT language to facilitate a deeper understanding of the compound's context and analysis.
Chemical and Physical Properties
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is a solid, off-white crystalline compound.[1] The hydrochloride salt is soluble in methanol and water.[1] The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 55695-51-7 | [2] |
| Molecular Formula | C₁₂H₁₅Cl₂NO | [2] |
| Molar Mass | 260.16 g/mol | [2] |
| Melting Point | 238-239 °C | [1] |
| Boiling Point | 356.2 °C at 760 mmHg | [1] |
| Flash Point | 169.2 °C | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in Methanol, Water | [1] |
Synthesis and Characterization
Synthesis
While specific, detailed experimental protocols for the synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride are not extensively published in peer-reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles and analogous reactions. A plausible and commonly employed method is the Friedel-Crafts acylation of chlorobenzene with piperidine-4-carbonyl chloride, followed by hydrochloride salt formation.
A proposed synthetic workflow is illustrated in the diagram below.
Experimental Protocol (Hypothetical):
-
Friedel-Crafts Acylation: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane, piperidine-4-carbonyl chloride is added dropwise at 0-5 °C. Chlorobenzene is then added, and the reaction mixture is stirred at room temperature for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it into ice-water. The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the free base, (4-Chlorophenyl)(piperidin-4-yl)methanone.
-
Purification of the Free Base: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Hydrochloride Salt Formation: The purified free base is dissolved in a minimal amount of a suitable aprotic solvent, such as diethyl ether. A solution of hydrochloric acid in diethyl ether is then added dropwise with stirring. The resulting precipitate, (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Analytical Characterization
The structural confirmation and purity assessment of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride would typically involve a suite of analytical techniques. While the actual spectral data is not publicly available, commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
The following diagram illustrates a standard workflow for the analytical characterization of the synthesized compound.
Experimental Protocols (General):
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid) would be a typical starting point for purity analysis. Detection would be performed using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be used to confirm the molecular weight of the compound. The same chromatographic conditions as HPLC can be used, with the eluent being introduced into a mass spectrometer with an electrospray ionization (ESI) source.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or D₂O. These spectra are crucial for confirming the chemical structure by analyzing chemical shifts, coupling constants, and integration values.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would be obtained to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone, the N-H stretch of the piperidinium ion, and the C-Cl stretch of the chlorophenyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, further confirming the elemental composition.
-
Elemental Analysis: This would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be in close agreement with the calculated values for the molecular formula C₁₂H₁₅Cl₂NO.
Biological Properties and Potential Applications (Inferred)
As of the date of this publication, there is a notable absence of publicly available peer-reviewed literature detailing the specific in-vitro or in-vivo biological activity, mechanism of action, or defined signaling pathways for (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride. However, the structural motifs present in this molecule, namely the 4-chlorophenyl ketone and the piperidine ring, are found in numerous biologically active compounds. This allows for a speculative discussion on its potential areas of pharmacological interest.
Derivatives of 4-aroylpiperidines have been investigated for a range of biological activities, including their potential as central nervous system (CNS) agents. The piperidine moiety is a common scaffold in drugs targeting various receptors and transporters in the brain. For instance, compounds with a similar core structure have been explored for their potential as analgesics and in the context of neuroscience research.
The following diagram illustrates a hypothetical signaling pathway that compounds with a piperidine scaffold might modulate, based on the activities of related molecules. This is a generalized representation and is not based on direct evidence for the title compound.
